molecular formula C21H17ClFN5O2S B2881259 N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-69-6

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2881259
CAS No.: 894034-69-6
M. Wt: 457.91
InChI Key: VWHHLFDYEGWZPH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, along with the various substituents on these rings. Techniques such as X-ray crystallography can be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various substituents. For example, the chlorine and fluorine atoms might make the compound more electrophilic, allowing it to react with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the halogen atoms might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Structural and Chemical Analysis

  • A study by Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural compounds with complex fluorophenyl and thiazole components, highlighting the potential for detailed structural analysis of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer and Antimicrobial Activity

Herbicidal Applications

  • Kalhor and Dadras (2013) developed novel oxadiazole, thiadiazole, and triazole derivatives with potential herbicidal activities, indicating a research avenue for similar compounds in agricultural sciences (Kalhor & Dadras, 2013).

Protective Effects Against Oxidative Stress

  • Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress, suggesting a potential application for similar compounds in studying oxidative stress and its mitigation (Aktay, Tozkoparan, & Ertan, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods for producing it more efficiently .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-2-7-15(10-17(12)22)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(23)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHHLFDYEGWZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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